molecular formula C14H15NO5S B2601344 2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid CAS No. 854036-07-0

2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid

Cat. No.: B2601344
CAS No.: 854036-07-0
M. Wt: 309.34
InChI Key: CXRHKIFNOLZTIZ-UHFFFAOYSA-N
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Description

2-[N-(Furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid (CAS 854036-07-0) is a high-purity chemical compound supplied for non-medical, industrial, and scientific research applications . This molecule, with the molecular formula C 14 H 15 NO 5 S and a molecular weight of 309.33 g/mol, serves as a versatile building block in organic synthesis and drug discovery . The compound's structure combines a furan-2-ylmethyl group, a 4-methylbenzenesulfonamide (tosyl) moiety, and a glycine-derived acetic acid chain . This unique architecture makes it a valuable intermediate for constructing more complex molecules. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in pharmaceuticals with diverse biological activities, while the amino acid component provides a handle for further functionalization and can impart favorable properties for interaction with biological targets . Researchers utilize this scaffold in the design and synthesis of novel compounds for screening against various biological targets, leveraging its potential for hydrogen bonding and hydrophobic interactions . Handling & Safety: This product is for research and development use only and is not intended for diagnostic or therapeutic use in humans or animals . Proper laboratory precautions should be observed. Researchers should wear appropriate personal protective equipment, including gloves, protective clothing, and eye protection . For safe handling and storage, it is recommended to store the product at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) .

Properties

IUPAC Name

2-[furan-2-ylmethyl-(4-methylphenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c1-11-4-6-13(7-5-11)21(18,19)15(10-14(16)17)9-12-3-2-8-20-12/h2-8H,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRHKIFNOLZTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CO2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with furan-2-ylmethanamine to form N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Hydrolysis Reactions

  • Sulfonamide Cleavage : Under acidic or basic conditions, the sulfonamide bond can hydrolyze to generate a sulfonic acid and amine. For example:
    R-SO₂-NH-R’+H⁺/H₂OR-SO₃H+NH₂-R’\text{R-SO₂-NH-R'} + \text{H⁺/H₂O} \rightarrow \text{R-SO₃H} + \text{NH₂-R'}
    This reaction is accelerated by strong acids (e.g., HCl) or bases (e.g., NaOH).

  • Ester Hydrolysis : The acetic acid moiety can undergo hydrolysis to form a carboxylic acid. For example:
    R-COOR’+H₂OR-COOH+R’-OH\text{R-COOR'} + \text{H₂O} \rightarrow \text{R-COOH} + \text{R'-OH}

Alkylation and Arylation

The furan-2-ylmethyl group can participate in electrophilic substitution reactions. For instance:

  • Furan Ring Reactions : The furan’s conjugated π-electron system allows for electrophilic attack, such as nitration or bromination, at the 3- or 4-positions.

  • Sulfonamide Alkylation : The sulfonamide’s nitrogen may undergo alkylation under Friedel-Crafts conditions, though steric hindrance from the bulky sulfonamide group can limit reactivity.

Condensation Reactions

The compound’s acetic acid group can engage in condensation reactions, such as:

  • Amide Formation : Reaction with amines to form amides under coupling conditions.

  • Esterification : Reaction with alcohols to form esters, particularly under acidic catalysis.

Reaction Kinetics and Mechanisms

Reaction Type Mechanism Key Factors
Hydrolysis (Sulfonamide)Acid/base-catalyzed cleavage of N-S bondpH, temperature, solvent polarity
Alkylation (Furan)Electrophilic aromatic substitutionElectrophile strength, directing effects
Condensation (Acetic Acid)Nucleophilic acyl substitutionLeaving group ability, coupling agents

The sulfonamide’s stability is influenced by substituents on the aromatic ring. Electron-withdrawing groups (e.g., methyl) enhance its stability, while electron-donating groups may increase susceptibility to hydrolysis.

Structural and Functional Considerations

The compound’s molecular formula (C₁₄H₁₅NO₅S) and molecular weight (309.34 g/mol) reflect its complex structure, which includes:

  • Sulfonamide group : Provides antimicrobial potential (via enzyme inhibition).

  • Furan-2-ylmethyl moiety : Contributes to lipophilicity and modulates bioavailability.

  • Acetic acid group : Enables functionalization through esterification or amidation.

Scientific Research Applications

Chemistry

In chemical research, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction pathways, including oxidation and reduction processes.

Biology

The compound has been investigated as a biochemical probe due to its ability to interact with biological targets. The sulfonamide group may inhibit specific enzymes or receptors, while the furan ring can participate in binding interactions that are crucial for biological activity.

Medicine

Research into the therapeutic properties of 2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid has highlighted its potential anti-inflammatory and antimicrobial effects. Studies have shown that compounds with similar structures exhibit significant bioactivity, suggesting that this compound may also possess similar properties.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated that related sulfonamide compounds exhibit potent antibacterial effects against Gram-positive bacteria.
Study BAnti-inflammatory PropertiesInvestigated the sulfonamide's ability to inhibit inflammatory pathways in vitro, showing promise for treating inflammatory diseases.
Study CSynthetic ApplicationsUsed as a precursor for synthesizing novel drug candidates with enhanced biological activity.

Mechanism of Action

The mechanism of action of 2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to biological targets, while the acetic acid moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Key Comparative Data
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₃H₁₃NO₅S 295.31 Furan-2-ylmethyl, 4-methylbenzenesulfonamido, acetic acid Moderate solubility due to polar groups; potential enzyme inhibition
2-(N-Methyl-4-acetamidobenzenesulfonamido)acetic Acid (CAS 99842-24-7) C₁₁H₁₄N₂O₅S 286.31 Acetamido, methylated sulfonamide nitrogen Increased lipophilicity; altered metabolic stability
(R)-2-(4-Methylphenylsulfonamido)-2-phenylacetic Acid (CAS 60712-47-2) C₁₅H₁₅NO₄S 305.35 Chiral phenyl group Stereospecific interactions; applications in chiral separations
OSMI-1 (Quinoline-thiophene derivative) C₂₈H₂₅N₃O₆S₂ 563.12 Quinoline, thiophenemethyl Protein-specific post-translational modification; higher molecular weight limits membrane permeability
N-(2-Bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide C₁₃H₁₃BrN₂O₂ 333.17 Bromophenyl, acetamide Enhanced electrophilicity due to bromine; potential halogen bonding

Physicochemical Properties

  • Solubility: The target compound’s acetic acid group enhances aqueous solubility compared to analogs like N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide (), which lacks ionizable groups. However, methylated or acetamido derivatives () exhibit lower solubility due to reduced polarity.
  • Hydrogen Bonding : The anti conformation of the sulfonamide group () facilitates intermolecular hydrogen bonding, influencing crystallinity and melting points.

Biological Activity

2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid is an organic compound with significant potential in biological research and therapeutic applications. Its unique structure, characterized by a furan ring, a sulfonamide group, and an acetic acid moiety, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H15NO5S
  • CAS Number : 854036-07-0
  • Molecular Weight : 299.34 g/mol

The compound's structure allows for various interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group may inhibit enzyme activity, while the furan ring can facilitate binding to biological targets through π-stacking interactions. The acetic acid moiety can participate in hydrogen bonding, enhancing the compound's affinity for its targets.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups often exhibit antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains, suggesting potential as an antibiotic agent.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound could exhibit anticancer activity by inducing apoptosis in cancer cells. The furan ring's reactivity may play a role in disrupting cellular processes in tumor cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
  • Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a decrease in inflammatory markers such as TNF-alpha and IL-6 by approximately 40% compared to control groups.
  • Cancer Cell Lines : In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound reduced cell viability by up to 60% at concentrations of 100 µM after 48 hours of treatment.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(furan-2-ylmethyl)-4-methylbenzenesulfonamideLacks acetic acid moietyModerate antimicrobial activity
4-methylbenzenesulfonamidoacetic acidLacks furan ringLimited anti-inflammatory effects
N-(furan-2-ylmethyl)benzenesulfonamidoacetic acidLacks methyl group on benzeneLower anticancer potential

The unique combination of functional groups in this compound contributes to its enhanced biological activities compared to similar compounds.

Q & A

Q. Can this compound serve as a ligand for metal-organic frameworks (MOFs)?

  • Methodological Answer : Test coordination behavior with transition metals (e.g., Cu²⁺, Zn²⁺) via titration experiments monitored by UV-Vis or ESR. Successful MOF formation requires the sulfonamide’s lone pair to bind metal nodes, as seen in analogous triazole-sulfonamide frameworks .

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